molecular formula C8H9N3O B15206210 5-Amino-2-cyclobutyl-1,3-oxazole-4-carbonitrile

5-Amino-2-cyclobutyl-1,3-oxazole-4-carbonitrile

Cat. No.: B15206210
M. Wt: 163.18 g/mol
InChI Key: PFSVMRYZZPBWLD-UHFFFAOYSA-N
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Description

5-Amino-2-cyclobutyloxazole-4-carbonitrile: is a heterocyclic compound that features a unique combination of an oxazole ring fused with a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-cyclobutyloxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with cyanamide and an appropriate amine under acidic or basic conditions to form the oxazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial synthesis more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-2-cyclobutyloxazole-4-carbonitrile can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted oxazole derivatives with new functional groups.

Scientific Research Applications

Chemistry: 5-Amino-2-cyclobutyloxazole-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may allow for the design of drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, 5-Amino-2-cyclobutyloxazole-4-carbonitrile can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-cyclobutyloxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    5-Amino-2-cyclopentyloxazole-4-carbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    5-Amino-2-cyclohexyloxazole-4-carbonitrile: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.

    5-Amino-2-cyclopropyl-oxazole-4-carbonitrile: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

Uniqueness: 5-Amino-2-cyclobutyloxazole-4-carbonitrile is unique due to its specific ring structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-amino-2-cyclobutyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C8H9N3O/c9-4-6-7(10)12-8(11-6)5-2-1-3-5/h5H,1-3,10H2

InChI Key

PFSVMRYZZPBWLD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=C(O2)N)C#N

Origin of Product

United States

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